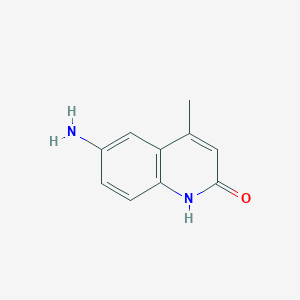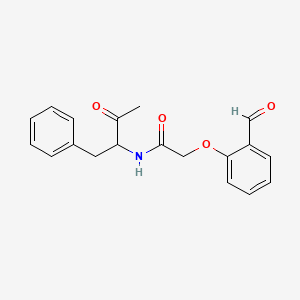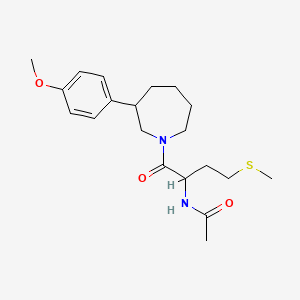
3-Pentansulfonylfluorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-3-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a member of the sulfonyl fluoride family, which are known for their unique stability and reactivity balance
Wissenschaftliche Forschungsanwendungen
Pentane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a reactive probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Pharmaceuticals: It serves as a building block in the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: It is employed in the development of functional materials with unique properties.
Diagnostic Imaging: Sulfonyl fluorides are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Wirkmechanismus
Target of Action
Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .
Mode of Action
The mode of action of Pentane-3-sulfonyl fluoride involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .
Biochemical Pathways
The biochemical pathways affected by Pentane-3-sulfonyl fluoride are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Pentane-3-sulfonyl fluoride’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action Environment
The action, efficacy, and stability of Pentane-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .
Biochemische Analyse
Biochemical Properties
Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, has been found to have significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Molecular Mechanism
Sulfonyl fluorides are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of Pentane-3-sulfonyl fluoride in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .
Metabolic Pathways
Sulfonyl fluorides are known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that uses sulfonates or sulfonic acids as starting materials, facilitating the enrichment of the sulfonyl fluoride library .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions
The reactions involving pentane-3-sulfonyl fluoride typically require mild conditions and common reagents such as potassium fluoride, acetonitrile, and phase transfer catalysts like 18-crown-6-ether .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for diagnostic imaging.
Uniqueness
Pentane-3-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it a versatile tool in chemical biology and pharmaceutical research. Its ability to form stable covalent bonds with a variety of amino acid residues sets it apart from other sulfonyl fluorides .
Eigenschaften
IUPAC Name |
pentane-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQLUHHBTZACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-methyl-5-oxo-4-{[4-(trifluoromethoxy)anilino]methylene}-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2522760.png)
![N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine](/img/structure/B2522762.png)





![(1-methyl-5-{[4-(2-pyrimidinyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2522772.png)

![3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2522775.png)



![2-Isopropyl-3-methyl-1-(pyrrolidin-1-yl)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2522782.png)
